
T56-LIMKi
Übersicht
Beschreibung
T56-LIMKi is a selective inhibitor of LIM kinase 2 (LIMK2), which plays a crucial role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, a member of the actin-depolymerizing factor family. This compound has shown potential in inhibiting the growth of various cancer cell lines, including pancreatic cancer, glioblastoma, and neurofibromatosis type 1 associated malignant peripheral nerve sheath tumor cells .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In vitro experiments have demonstrated that T56-LIMKi effectively inhibits the growth of various cancer cell lines:
- Panc-1 (Pancreatic Cancer) : IC50 = 35.2 ± 5 μM
- U87 (Glioma) : IC50 = 7.4 ± 7 μM
- ST88-14 (Schwannoma) : IC50 = 18.3 ± 5 μM
- A549 (Lung Cancer) : IC50 = 90 ± 14 μM
These findings indicate that this compound exhibits varying potency across different cancer types, with the most significant effects observed in pancreatic cancer cells .
In Vivo Studies
This compound has been tested in mouse xenograft models to evaluate its therapeutic potential:
- In a study involving Panc-1 xenografts, treatment with this compound resulted in a significant reduction of tumor size and levels of phosphorylated cofilin . The compound's efficacy was confirmed through histological analysis, which showed decreased tumor growth rates compared to control groups.
Cancer Type | Model | Effect |
---|---|---|
Pancreatic Cancer | Panc-1 Xenograft | Reduced tumor size |
Glioma | U87 Xenograft | Inhibited growth |
Schwannoma | ST88-14 Xenograft | Decreased cell proliferation |
Stroke Models
Recent studies have explored the neuroprotective effects of this compound in stroke models. In a photothrombotic stroke model, this compound significantly reduced infarct volume and improved neuronal survival days after the event. The compound increased the percentage of normochromic neurons while decreasing the fraction of altered cortical cells .
Mechanism of Neuroprotection
The neuroprotective properties are thought to stem from this compound's ability to modulate LIMK2 activity, which plays a critical role in neuronal survival and recovery post-stroke. This suggests that this compound may serve as a promising therapeutic agent for stroke management .
Summary of Findings
This compound has shown considerable potential in both cancer therapy and neuroprotection:
- Cancer Applications : Effective against multiple cancer cell lines with varying IC50 values; demonstrated significant tumor reduction in xenograft models.
- Neuroprotective Applications : Reduced infarct size and improved neuronal outcomes in stroke models.
Wirkmechanismus
Target of Action
T56-LIMKi is a selective inhibitor of LIMK2 . LIM kinases (LIMKs) are important cell cytoskeleton regulators that play a prominent role in cancer manifestation and neuronal diseases . The LIMK family consists of two homologues, LIMK1 and LIMK2, which differ from one another in expression profile, intercellular localization, and function .
Mode of Action
The main substrate of LIMK is cofilin, a member of the actin-depolymerizing factor (ADF) protein family . When phosphorylated by LIMK, cofilin is inactive . This compound inhibits LIMK2 with high specificity, and shows little or no cross-reactivity with LIMK1 . It decreases phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma .
Biochemical Pathways
The signaling pathways involving LIM kinases for actin filament remodeling are well established . They are downstream effectors of small G proteins of the Rho-GTPases family . Activated LIMKs phosphorylate cofilin, resulting in its inhibition . LIMKs also control microtubule remodeling, independently from actin filament turnover .
Pharmacokinetics
It’s known that the compound can be administered orally
Result of Action
This compound reduces phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It blocks the phosphorylation of cofilin which leads to actin severance and inhibition of tumor cell migration, tumor cell growth, and anchorage-independent colony formation in soft agar .
Action Environment
The action environment of this compound is largely dependent on the cellular context. For instance, it has been found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after photothrombotic stroke . It also rescued morphological changes in the brain (pericellular edema and conversion of nervous interconnective tissue) and reduced the number of pathologically altered cells (pyknotic, hypo-chromic, and hyperchromic cells) . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T56-LIMKi involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the isoxazole ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the phenyl and isoxazole moieties.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:
- Selection of appropriate solvents and catalysts.
- Control of reaction temperature and time.
- Purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: T56-LIMKi unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in stärker oxidierte Zustände.
Reduktion: Reduktion spezifischer funktioneller Gruppen.
Substitution: Austausch von funktionellen Gruppen durch andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Nukleophilen oder Elektrophilen unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab .
Vergleich Mit ähnlichen Verbindungen
- TH-257
- LIJTF500025
- LIMKi3
Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .
Biologische Aktivität
T56-LIMKi is a selective inhibitor of LIM kinase 2 (LIMK2), a critical player in various cellular processes, particularly in cancer biology. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cancer cell lines, and findings from in vivo studies.
LIM kinases, including LIMK1 and LIMK2, are serine/threonine kinases that regulate the phosphorylation of cofilin, a protein that plays a crucial role in actin dynamics. By phosphorylating cofilin, LIMKs inhibit its ability to sever actin filaments, thereby promoting cytoskeletal stability and cell migration. This compound specifically inhibits LIMK2, leading to decreased levels of phosphorylated cofilin (p-cofilin), which disrupts actin dynamics and inhibits tumor cell proliferation and migration .
In Vitro Efficacy
This compound has demonstrated significant efficacy across various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Panc-1 | 35.2 ± 5 | Inhibition of growth and migration |
U87 | 7.4 ± 7 | Inhibition of growth |
ST88-14 | 18.3 ± 5 | Inhibition of growth |
A549 | 90 ± 14 | High resistance to inhibition |
The compound effectively reduces p-cofilin levels across these cell lines, impairing their ability to grow and form colonies in soft agar assays .
In Vivo Studies
In vivo studies using nude mouse models have provided compelling evidence of this compound's anti-tumor activity. When administered orally at a dosage of 60 mg/kg, this compound significantly reduced tumor volume in Panc-1 xenograft models compared to control groups . The treatment led to:
- A reduction in tumor size.
- Decreased levels of p-cofilin within the tumors.
- Enhanced overall survival rates in treated mice.
These findings suggest that this compound not only inhibits tumor growth but may also have potential as a therapeutic agent for pancreatic cancer .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pancreatic Cancer : A study demonstrated that this compound effectively blocked Panc-1 tumor growth in a mouse xenograft model, showing its potential as a therapeutic candidate for pancreatic cancer treatment .
- Glioma and Schwannoma : The inhibitor also exhibited growth-inhibitory effects on glioma and schwannoma cell lines, indicating its broad applicability across different cancer types .
- Mechanistic Insights : Research has shown that the inhibition of LIMK2 leads to reduced cell motility and invasion capabilities in triple-negative breast cancer cells, highlighting the role of LIMK2 in metastatic progression .
Eigenschaften
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.